molecular formula C12H14ClF2N3 B15114953 1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

Cat. No.: B15114953
M. Wt: 273.71 g/mol
InChI Key: YCCZUMGZGUFBOM-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.

    Attachment of the 2-phenylethyl group: This can be done through a nucleophilic substitution reaction using 2-phenylethylamine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol.

Scientific Research Applications

1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(trifluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine: Similar structure but with a trifluoromethyl group.

    1-(difluoromethyl)-N-(2-phenylethyl)imidazole-3-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine is unique due to its specific combination of the difluoromethyl group and the pyrazole ring, which can confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c13-12(14)17-9-7-11(16-17)15-8-6-10-4-2-1-3-5-10;/h1-5,7,9,12H,6,8H2,(H,15,16);1H

InChI Key

YCCZUMGZGUFBOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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